molecular formula C24H17N3O2 B233292 Benzomalvin B CAS No. 157047-97-7

Benzomalvin B

Cat. No. B233292
CAS RN: 157047-97-7
M. Wt: 379.4 g/mol
InChI Key: HXDZMNFJQNZXKW-RCCKNPSSSA-N
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Description

Benzomalvin B is a naturally occurring chemical compound that belongs to the benzoxazinoid family . It is found in plants such as barley, wheat, and maize, where it plays a significant role in the defense mechanism against pathogens, pests, and abiotic stresses. The structure of this compound contains a benzoxazinone ring, which is a significant structural feature of benzoxazinoids .


Molecular Structure Analysis

The molecular formula of this compound is C24H17N3O2 . The this compound molecule contains a total of 50 bond(s). There are 33 non-H bond(s), 22 multiple bond(s), 1 rotatable bond(s), 4 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 seven-membered ring(s), 1 ten-membered ring(s), 2 eleven-membered ring(s), 2 tertiary amide(s) (aromatic) and 1 amidine derivative(s) .


Chemical Reactions Analysis

The stability of the double bond of E-benzomalvin B under different light conditions was investigated, and it was transformed to Z-benzomalvin B with UV 365 nm irradiation . The incorrect 1H NMR data of Z-benzomalvin B in the literature was reassigned for the first time .


Physical And Chemical Properties Analysis

This compound is a crystalline yellow powder that is insoluble in water but soluble in polar organic solvents such as methanol, ethanol, or acetone. It has a UV absorption maximum at 343 nm and a molar extinction coefficient of 6520.

Scientific Research Applications

  • Benzomalvin B as a Substance P Inhibitor : Sun et al. (1994) discovered that this compound exhibited weak inhibitory activity against substance P at neurokinin NK1 receptors in guinea pigs, rats, and humans, which suggests its potential role in modulating neurokinin receptor activity (Sun, Barrow, Sedlock, Gillum, & Cooper, 1994).

  • Biosynthesis Analysis using Fungal Artificial Chromosomes : Clevenger et al. (2018) used fungal artificial chromosomes with metabolomic scoring to dissect the benzomalvin biosynthetic pathway. This study provided insights into the enzymatic activities involved in benzomalvin A/D biosynthesis and identified the terminal cyclizing condensation domain in the process, paving the way for better understanding and potential synthesis of benzomalvins like this compound (Clevenger, Ye, Bok, Thomas, Islam, Miley, Robey, Chen, Yang, Swyers, Wu, Gao, Wu, Keller, & Kelleher, 2018).

  • Total Synthesis of this compound : Sugimori et al. (1998) achieved the first total synthesis of this compound, allowing for further exploration of its properties and applications. This synthesis involved constructing 6- and 7-membered ring skeletons using intramolecular aza-Wittig reactions, demonstrating a method for laboratory production of this compound (Sugimori, Okawa, Eguchi, Kakehi, Yashima, & Okamoto, 1998).

  • NMR Reassignment and Structural Elucidation : Chao et al. (2021) conducted NMR reassignment for this compound and reported the absolute configuration of Benzomalvin C. This research contributes to a deeper understanding of the structural aspects of this compound, which is crucial for its potential applications (Chao, Wu, Lu, Xu, Wang, & Shao, 2021).

Mechanism of Action

Target of Action

Benzomalvin B, a metabolite from the fungus Penicillium, primarily targets the neurokinin NK1 receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system. This compound acts as an inhibitor of substance P, a neuropeptide that binds to the NK1 receptor .

Mode of Action

It is known to inhibit the binding of substance p to the nk1 receptor . Substance P is involved in pain transmission, and by inhibiting its action, this compound may help to reduce pain signals.

Biochemical Pathways

This compound is a benzodiazepine, a class of compounds derived from phenylalanine and anthranilic acid . The core benzodiazepine structure of this compound is formed biosynthetically by the condensation of two molecules of anthranilic acid and phenylalanine . The biosynthesis of this compound is carried out by a three-gene nonribosomal peptide synthetase cluster .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory activity against substance P at the NK1 receptor . By blocking the action of substance P, this compound may help to reduce pain signals in the central nervous system.

Action Environment

This compound is derived from the marine fungus Aspergillus sp., which is isolated from the soft coral Sinularia sp., collected from the South China Sea . The stability of the double bond of E-benzomalvin B under different light conditions was investigated, and it was found that it transforms to Z-benzomalvin B with UV 365 nm irradiation . This suggests that environmental factors such as light conditions can influence the stability and potentially the efficacy of this compound.

Safety and Hazards

There is limited information available on the safety and hazards of Benzomalvin B. It is recommended to handle it with care, using appropriate personal protective equipment .

Future Directions

Future research should focus on the identification of the target molecules and pathways affected by Benzomalvin B and the development of more efficient synthesis methods. Further elucidation of the details of this compound biosynthesis, including analysis of the enzyme mechanism for transannulation and determination of the enzymes involved in the formation of the additional Benzomalvin family members, is also suggested .

properties

IUPAC Name

(7E)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-15H,1H3/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDZMNFJQNZXKW-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157047-97-7
Record name Benzomalvin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the biological activity of Benzomalvin B?

A1: this compound, along with its structural analogs Benzomalvin A and C, was originally isolated from the culture broth of a Penicillium species fungus []. These compounds were investigated for their potential to act as neurokinin receptor antagonists. While Benzomalvin A showed inhibitory activity against Substance P at the guinea pig, rat, and human neurokinin NK1 receptors [], this compound exhibited only weak activity []. This suggests that structural differences between the Benzomalvin analogs significantly influence their interaction with the neurokinin receptor and subsequent downstream effects.

Q2: Has the absolute configuration of this compound been determined?

A3: While the provided abstracts do not explicitly state the absolute configuration of this compound, one abstract mentions the 1H NMR reassignment for Z/E-Benzomalvins B []. This suggests that the stereochemistry of the double bond within the this compound structure has been investigated and defined.

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